molecular formula C4H5NO4 B8685634 (R)-2-Oxooxazolidine-5-carboxylic acid

(R)-2-Oxooxazolidine-5-carboxylic acid

Cat. No.: B8685634
M. Wt: 131.09 g/mol
InChI Key: ITQZGBLSWNNLFL-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Oxooxazolidine-5-carboxylic acid is a chiral compound with significant importance in various scientific fields It is characterized by its oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Oxooxazolidine-5-carboxylic acid typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid with an aldehyde or ketone under acidic or basic conditions to form the oxazolidine ring. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods: In an industrial setting, the production of ®-2-Oxooxazolidine-5-carboxylic acid may involve more scalable processes, such as continuous flow synthesis or the use of biocatalysts. These methods aim to improve efficiency, reduce costs, and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: ®-2-Oxooxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other derivatives.

    Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce various substituted oxazolidines.

Scientific Research Applications

®-2-Oxooxazolidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ®-2-Oxooxazolidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their functional groups and overall properties.

    Amino Acids: As a derivative of amino acids, ®-2-Oxooxazolidine-5-carboxylic acid can be compared to other amino acid derivatives in terms of reactivity and applications.

Uniqueness: ®-2-Oxooxazolidine-5-carboxylic acid is unique due to its chiral nature and the presence of both nitrogen and oxygen in the ring structure. This combination of features contributes to its distinct chemical properties and potential for diverse applications.

Properties

Molecular Formula

C4H5NO4

Molecular Weight

131.09 g/mol

IUPAC Name

(5R)-2-oxo-1,3-oxazolidine-5-carboxylic acid

InChI

InChI=1S/C4H5NO4/c6-3(7)2-1-5-4(8)9-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m1/s1

InChI Key

ITQZGBLSWNNLFL-UWTATZPHSA-N

Isomeric SMILES

C1[C@@H](OC(=O)N1)C(=O)O

Canonical SMILES

C1C(OC(=O)N1)C(=O)O

Origin of Product

United States

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